2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichloro-4-methoxyphenylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form boronic acids or boronic esters.
Substitution: : The chlorine atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and sodium perborate. The reaction is typically carried out under mild conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed at low temperatures.
Substitution: : Various nucleophiles can be used for substitution reactions, and the reaction conditions depend on the specific nucleophile.
Major Products Formed
Oxidation: : Boronic esters and borates.
Reduction: : Boronic acids and boronic esters.
Substitution: : Substituted phenyl boronic acids.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to bind to various biological targets makes it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, 2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the development of new therapeutic agents. Its boronic acid group can interact with biological targets, leading to the discovery of new drugs.
Industry
In materials science, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide to form a new carbon-carbon bond. The molecular targets and pathways involved vary depending on the biological or medicinal application.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-methoxyphenylboronic acid
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
2-Methoxy-4-methylphenol
Uniqueness
2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its tetramethyl-1,3,2-dioxaborolane structure, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in various chemical reactions and applications.
Properties
CAS No. |
2246562-48-9 |
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Molecular Formula |
C13H17BCl2O3 |
Molecular Weight |
303.0 g/mol |
IUPAC Name |
2-(2,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,1-5H3 |
InChI Key |
VJDHEWIALWASKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)Cl |
Purity |
95 |
Origin of Product |
United States |
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